molecular formula C15H22N4O6 B12060260 Pyr-glu-pro-NH2

Pyr-glu-pro-NH2

Cat. No.: B12060260
M. Wt: 354.36 g/mol
InChI Key: HYZBGWLLSXSYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyr-glu-pro-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring consistency and efficiency. The use of advanced purification techniques, such as preparative HPLC, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyr-glu-pro-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the proline residue can yield hydroxyproline derivatives, while substitution reactions can introduce new functional groups into the peptide.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.

    Biology: Pyr-glu-pro-NH2 is used in research on peptide-receptor interactions and signal transduction pathways.

    Medicine: It has been investigated for its potential therapeutic effects, particularly in modulating the actions of thyrotropin-releasing hormone.

    Industry: The compound is used in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Pyr-glu-pro-NH2 exerts its effects by binding to specific receptors on the cell surface. It acts as an antagonist of thyrotropin-releasing hormone, inhibiting its cholinergic central actions. The binding occurs at an allosteric site on the thyrotropin-releasing hormone receptor, leading to a conformational change that reduces the receptor’s activity .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(2-carbamoylpyrrolidin-1-yl)-5-oxo-4-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O6/c16-13(23)10-2-1-7-19(10)15(25)9(4-6-12(21)22)18-14(24)8-3-5-11(20)17-8/h8-10H,1-7H2,(H2,16,23)(H,17,20)(H,18,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZBGWLLSXSYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)O)NC(=O)C2CCC(=O)N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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